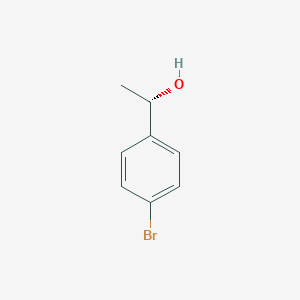
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a complex polymeric compound. It is primarily used in industrial applications due to its unique chemical properties. The compound is known for its stability and versatility, making it suitable for various applications in coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked involves a multi-step process. The primary components, oxirane and 2,4-diisocyanato-1-methylbenzene, undergo polymerization in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the desired polymer structure is achieved. Nonylphenol is used to block the polymer, enhancing its stability and preventing premature reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers with enhanced stability, while reduction can produce derivatives with different mechanical properties.
Applications De Recherche Scientifique
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent mechanical properties and stability.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The polymer structure allows it to form stable bonds with different substrates, enhancing its adhesive properties. The nonylphenol blocking group prevents premature reactions, ensuring the compound remains stable until it is applied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the nonylphenol blocking group, resulting in different properties.
Benzene, 2,4-diisocyanato-1-methyl-: A precursor used in the synthesis of the polymer, with distinct chemical properties.
Uniqueness
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked stands out due to its unique combination of stability, versatility, and mechanical properties. The nonylphenol blocking group enhances its stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
103458-32-8 |
|---|---|
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
Clé InChI |
HLAOLBHNYWEARA-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
SMILES canonique |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
| 60787-82-8 | |
Synonymes |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)








![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)



